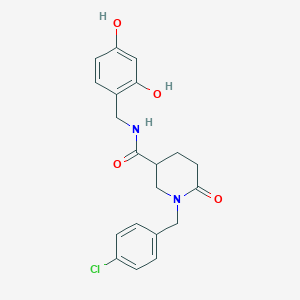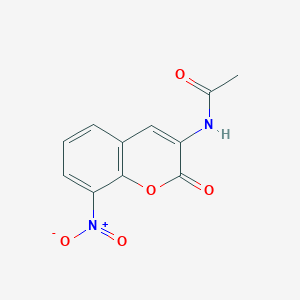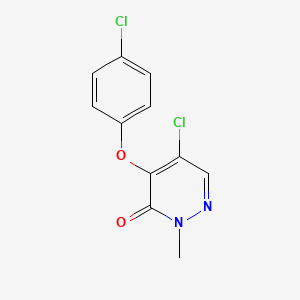
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide, also known as MPTAA, is a chemical compound with potential applications in the field of medicinal chemistry. It is a derivative of acrylamide, which is commonly used in the manufacturing of polymers and other industrial products. MPTAA has been shown to exhibit interesting biological properties, making it a promising candidate for drug development.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been investigated for its potential use as an anticancer agent. In a study conducted by Liu et al. (2017), 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. Another study by Yang et al. (2019) showed that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide could suppress the proliferation of breast cancer cells by inhibiting the Akt/mTOR signaling pathway. These findings suggest that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has potential as a novel anticancer agent.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is not fully understood. However, studies have shown that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide can induce apoptosis by activating caspase-3 and downregulating the expression of Bcl-2, which is an anti-apoptotic protein. 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been shown to exhibit cytotoxic effects on cancer cells, while having minimal toxicity on normal cells. In addition, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. These effects suggest that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide in lab experiments is its potential as a selective anticancer agent. However, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has not been extensively studied, and its mechanism of action is not fully understood. In addition, the synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is relatively complex, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide to improve its yield and purity. Additionally, the efficacy and safety of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide should be tested in animal models to evaluate its potential as a therapeutic agent. Finally, the development of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide derivatives may lead to the discovery of more potent and selective anticancer agents.
In conclusion, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is a promising chemical compound with potential applications in the field of medicinal chemistry. Its cytotoxic effects on cancer cells and minimal toxicity on normal cells suggest that it has potential as a selective anticancer agent. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide involves the reaction of 2-methoxyphenylamine and 3-methoxyphenyl isocyanate in the presence of a base catalyst. The resulting product is then reacted with acryloyl chloride to form 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide. The purity and yield of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide can be improved by further purification using column chromatography.
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-5-7-14(12-15)18-17(19)11-10-13-6-3-4-9-16(13)21-2/h3-12H,1-2H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRUEBKRGUHDDK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4R*)-4-(2-methoxyethyl)-1-{[1-(methoxymethyl)cyclopropyl]carbonyl}-3-methyl-4-piperidinol](/img/structure/B5689383.png)


![1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5689417.png)
![cis-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689420.png)
![N-cyclopropyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B5689423.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)
![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)
![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)
![1,6-dimethyl-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5689464.png)

![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)